2'-Deoxy-2'-fluorocytidine chemical properties and structure
2'-Deoxy-2'-fluorocytidine chemical properties and structure
An In-depth Technical Guide to 2'-Deoxy-2'-fluorocytidine: Chemical Properties, Structure, and Mechanism of Action
Introduction
2'-Deoxy-2'-fluorocytidine is a synthetic pyrimidine nucleoside analog that has garnered interest for its significant antiviral properties.[1] Developed in the 1960s, it demonstrates a broad spectrum of activity against various viral diseases.[1] Structurally similar to the endogenous nucleoside deoxycytidine, its key feature is the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar moiety. This modification is crucial to its biological activity. While closely related to the well-known anticancer drug gemcitabine (which has two fluorine atoms), 2'-Deoxy-2'-fluorocytidine has been primarily investigated for its antiviral capabilities, with recent studies highlighting its potential as a potent inhibitor of the Crimean-Congo hemorrhagic fever virus (CCHFV).[1][2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and mechanism of action for researchers and professionals in drug development.
Chemical Structure and Properties
The structural identity and physicochemical properties of 2'-Deoxy-2'-fluorocytidine are summarized below. These data are essential for its handling, formulation, and analysis in a research setting.
Table 1: Chemical and Physical Properties of 2'-Deoxy-2'-fluorocytidine
| Property | Value | Reference(s) |
| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | [1][3] |
| Molecular Formula | C₉H₁₂FN₃O₄ | [1][3][4][5] |
| Molecular Weight | 245.21 g/mol | [1][3][4][5] |
| CAS Number | 10212-20-1 | [1][3][4][5] |
| Melting Point | 167 °C | [5][6][7] |
| Boiling Point | 500.1 ± 60.0 °C (Predicted) | [5][7] |
| Water Solubility | 5 mg/mL (requires sonication and warming to 60°C) | [5][7] |
| Other Solubilities | Soluble in DMSO and Methanol | [5][7][8] |
| pKa | 12.84 ± 0.70 (Predicted) | [5][7] |
| SMILES | C1=CN(C(=O)N=C1N)[C@H]2--INVALID-LINK--CO)O)F | [1][3] |
| InChI Key | NVZFZMCNALTPBY-XVFCMESISA-N | [1][3] |
Experimental Protocols
General Synthesis of 2'-Deoxy-2'-fluoro Nucleosides
The synthesis of 2'-deoxy-2'-fluoro nucleosides can be achieved through several strategic approaches, primarily categorized as divergent or convergent methods.[9] A common and effective strategy involves the chemical modification of a pre-formed nucleoside, particularly the treatment of 2,2'-anhydro nucleosides with a fluorinating agent like hydrogen fluoride.[9]
Protocol: Synthesis via Anhydro Nucleoside Fluorination
This protocol outlines a representative method for introducing a fluorine atom at the 2'-position of a cytidine precursor.
Objective: To synthesize 2'-Deoxy-2'-fluorocytidine from a suitable 2,2'-anhydrocytidine precursor.
Materials:
-
2,2'-Anhydro-1-(β-D-arabinofuranosyl)cytosine (or a suitably protected derivative)
-
Hydrogen fluoride (HF) in pyridine or other suitable solvent
-
Anhydrous reaction vessel (Teflon or other HF-resistant material)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Solvents for extraction and purification (e.g., ethyl acetate, dichloromethane, methanol)
-
Silica gel for column chromatography
Methodology:
-
Preparation of Precursor: The starting 2,2'-anhydrocytidine derivative is dissolved in an anhydrous, aprotic solvent within the HF-resistant reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Fluorination Reaction: The solution is cooled to a low temperature (e.g., 0 °C or below). The hydrogen fluoride solution is then added dropwise to the stirred precursor solution.[9] The reaction is allowed to proceed for a specified duration, with progress monitored by thin-layer chromatography (TLC). The reaction involves the nucleophilic opening of the anhydro bridge by the fluoride ion to install the fluorine at the 2'-position with inversion of configuration, yielding the desired arabino configuration (fluoro "up").
-
Reaction Quenching: Upon completion, the reaction mixture is carefully and slowly added to a cooled, stirred quenching solution of saturated sodium bicarbonate to neutralize the excess hydrogen fluoride. Caution must be exercised due to the potential for gas evolution.
-
Extraction: The aqueous mixture is extracted multiple times with an appropriate organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified using silica gel column chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol) to isolate the pure 2'-Deoxy-2'-fluorocytidine.[10]
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Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Antiviral Action
As a nucleoside analog, 2'-Deoxy-2'-fluorocytidine functions as a prodrug that requires intracellular activation to exert its antiviral effect.[11] Its mechanism of action is centered on the disruption of viral nucleic acid synthesis.
-
Cellular Uptake and Activation: The drug is transported into the host cell, where it undergoes sequential phosphorylation by host cell kinases.[11] Deoxycytidine kinase (dCK) is a likely candidate for the initial phosphorylation to the monophosphate form (2'-FdCMP).[11] Subsequent phosphorylations by other cellular kinases, such as UMP-CMP kinase (YMPK) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the diphosphate (2'-FdCDP) and finally to the active triphosphate metabolite (2'-FdCTP).[11]
-
Inhibition of Viral Polymerase: The active triphosphate form, 2'-Deoxy-2'-fluorocytidine triphosphate (2'-FdCTP), structurally mimics the natural deoxycytidine triphosphate (dCTP). This allows it to act as a competitive inhibitor of viral DNA or RNA polymerases.[12]
-
Chain Termination: Upon incorporation into a growing viral DNA or RNA strand, the presence of the fluorine atom at the 2'-position disrupts the normal conformation of the sugar-phosphate backbone. This alteration prevents the viral polymerase from adding the next nucleotide, leading to premature chain termination and halting viral replication.[12]
This multi-step process, from cellular uptake to viral DNA/RNA chain termination, is visually represented in the signaling pathway diagram below.
Figure 1: Intracellular activation and antiviral mechanism of 2'-Deoxy-2'-fluorocytidine.
References
- 1. 2'-Deoxy-2'-fluorocytidine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2'-Deoxy-2'-fluorocytidine | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-Fluoro-2'-Deoxycytidine, 10212-20-1 | BroadPharm [broadpharm.com]
- 5. 2'-Deoxy-2'-fluorocytidine | 10212-20-1 [chemicalbook.com]
- 6. 2'-Deoxy-2'-fluorocytidine | 10212-20-1 | ND06189 [biosynth.com]
- 7. 2'-Deoxy-2'-fluorocytidine | 10212-20-1 [amp.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
